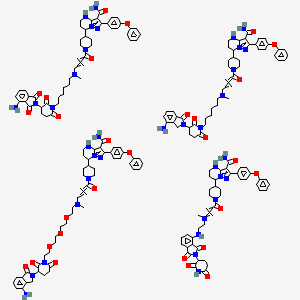
3,4,5-Trihydroxy-6-((4-(1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)benzoyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Celecoxib metabolite M1 is a phase II metabolite of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) known for its selective inhibition of cyclooxygenase-2 (COX-2). Celecoxib is widely used to treat conditions such as osteoarthritis, rheumatoid arthritis, and acute pain. Metabolite M1 is formed through the glucuronidation of hydroxycelecoxib, which is a phase I metabolite of celecoxib .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of celecoxib involves a Claisen condensation between 4-methylacetophenone and ethyl trifluoroacetate to form a diketone intermediate. This intermediate undergoes a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to yield celecoxib . The formation of metabolite M1 involves the hydroxylation of celecoxib to hydroxycelecoxib, followed by glucuronidation to form hydroxycelecoxib glucuronide .
Industrial Production Methods: Industrial production of celecoxib typically follows the same synthetic route as described above, with optimizations for yield and purity. The production of metabolite M1 is not typically performed on an industrial scale, as it is primarily a product of in vivo metabolism .
Chemical Reactions Analysis
Types of Reactions: Celecoxib metabolite M1 undergoes several types of chemical reactions, including:
Oxidation: Hydroxylation of celecoxib to form hydroxycelecoxib.
Glucuronidation: Conjugation of hydroxycelecoxib with glucuronic acid to form hydroxycelecoxib glucuronide.
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes, particularly CYP2C9.
Glucuronidation: Involves UDP-glucuronosyltransferase enzymes.
Major Products:
Hydroxycelecoxib: Formed through the hydroxylation of celecoxib.
Hydroxycelecoxib Glucuronide (Metabolite M1): Formed through the glucuronidation of hydroxycelecoxib.
Scientific Research Applications
Celecoxib metabolite M1 has several scientific research applications:
Mechanism of Action
The mechanism of action of celecoxib metabolite M1 involves its formation through the glucuronidation of hydroxycelecoxib. This process is facilitated by UDP-glucuronosyltransferase enzymes. The glucuronidation of hydroxycelecoxib increases its solubility, allowing for easier excretion from the body . Celecoxib itself inhibits the COX-2 enzyme, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain .
Comparison with Similar Compounds
Hydroxycelecoxib: A phase I metabolite of celecoxib formed through hydroxylation.
Carboxycelecoxib: Another metabolite formed through further oxidation of hydroxycelecoxib.
Uniqueness: Celecoxib metabolite M1 is unique due to its formation through glucuronidation, a phase II metabolic process. This distinguishes it from other metabolites like hydroxycelecoxib and carboxycelecoxib, which are products of phase I metabolism .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[4-[2-(4-sulfamoylphenyl)-5-(trifluoromethyl)pyrazol-3-yl]benzoyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O10S/c24-23(25,26)15-9-14(29(28-15)12-5-7-13(8-6-12)40(27,36)37)10-1-3-11(4-2-10)21(35)39-22-18(32)16(30)17(31)19(38-22)20(33)34/h1-9,16-19,22,30-32H,(H,33,34)(H2,27,36,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTBSABHKHAHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one](/img/structure/B13387134.png)


![4-amino-1-[4-(3-azabicyclo[3.1.0]hexan-3-ylmethyl)phenyl]pyrrolidin-2-one;dihydrochloride](/img/structure/B13387153.png)


![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13387182.png)


![[[5-(2,6-Diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387203.png)
![6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride](/img/structure/B13387222.png)


